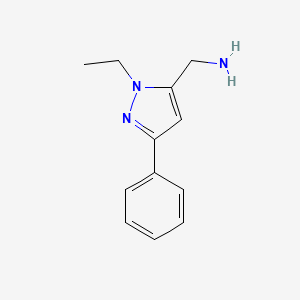

(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical advancement of pyrazole chemistry, which has its roots in the late 19th and early 20th centuries. Pyrazole derivatives have been extensively studied since their initial discovery, with researchers recognizing their potential as building blocks for pharmaceutical compounds and agricultural chemicals. The systematic exploration of substituted pyrazoles gained momentum throughout the 20th century as synthetic methodologies improved and the biological significance of these heterocycles became more apparent. The specific structural motif present in this compound reflects the evolution of synthetic strategies that allow for precise substitution patterns on the pyrazole ring system.

The compound represents part of a family of pyrazole derivatives that have been developed through systematic structure-activity relationship studies. Related compounds such as 1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine have been synthesized and characterized, demonstrating the continued interest in this particular substitution pattern. The synthesis of such compounds typically involves condensation reactions between hydrazine derivatives and appropriate carbonyl precursors, followed by selective functionalization to introduce the desired substituents. This approach has been refined over decades of research, leading to the development of efficient synthetic routes that can accommodate various substitution patterns while maintaining the integrity of the pyrazole core structure.

The timeline of development for compounds in this family reflects the broader trends in heterocyclic chemistry, where systematic exploration of different substitution patterns has led to the identification of compounds with enhanced biological activity or improved synthetic accessibility. The presence of both ethyl and phenyl substituents, combined with the methanamine functionality, represents a convergence of structural features that have individually shown promise in medicinal chemistry applications. This combination reflects the accumulated knowledge from decades of research into pyrazole pharmacophore optimization and structure-activity relationships.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its embodiment of key structural features that are prevalent in bioactive molecules. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, with the heterocyclic ring providing a stable framework that can accommodate diverse substitution patterns while maintaining favorable pharmacological properties. The compound represents an important example of how systematic substitution of the pyrazole ring can be used to modulate biological activity and physicochemical properties. The presence of the phenyl group at position 3 provides aromatic character and potential for pi-pi interactions, while the ethyl substituent at position 1 contributes to lipophilicity and may influence receptor binding characteristics.

The methanamine functionality at position 5 is particularly significant from a synthetic and biological perspective. Amino groups are common pharmacophores that can participate in hydrogen bonding interactions with biological targets, and the methanamine group provides both basicity and the potential for further chemical modification. This structural feature positions the compound as a potential intermediate for the synthesis of more complex molecules, including those with enhanced biological activity or improved pharmacokinetic properties. The combination of these structural elements creates a molecule that exemplifies the principles of modern drug design, where heterocyclic scaffolds are decorated with carefully chosen substituents to optimize activity and selectivity.

Within the broader context of heterocyclic chemistry, this compound demonstrates the versatility of the pyrazole scaffold as a platform for molecular diversity. The systematic variation of substituents on the pyrazole ring has been a major theme in medicinal chemistry research, leading to the development of numerous therapeutic agents. The specific substitution pattern present in this compound reflects the accumulated knowledge about how different functional groups can be combined to create molecules with desired properties. This approach has been particularly successful in the development of anti-inflammatory, anticancer, and antimicrobial agents, where pyrazole-based compounds have shown significant promise.

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Pyrazole Core | Five-membered heterocycle with two nitrogen atoms | Privileged scaffold in drug discovery |

| Ethyl Substituent (Position 1) | Increases lipophilicity and molecular flexibility | May enhance membrane permeability |

| Phenyl Group (Position 3) | Provides aromatic interactions and rigidity | Potential for pi-pi stacking with targets |

| Methanamine Group (Position 5) | Basic nitrogen with hydrogen bonding capability | Pharmacophore for receptor binding |

The compound's significance is further highlighted by its relationship to other biologically active pyrazole derivatives that have achieved clinical success. The structural framework present in this compound shares important features with compounds that have demonstrated efficacy in various therapeutic areas, including inflammation, cancer, and neurological disorders. This relationship underscores the continued importance of pyrazole-based scaffolds in contemporary drug discovery efforts and validates the systematic exploration of substitution patterns within this chemical space.

Properties

IUPAC Name |

(2-ethyl-5-phenylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGBHJLGNJJRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. The interaction between this compound and DPP-4 can lead to the modulation of glucose levels in the body. Additionally, this compound may interact with other proteins involved in inflammatory pathways, showcasing its potential anti-inflammatory properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. By modulating this pathway, this compound can potentially reduce inflammation and alter gene expression patterns related to immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DPP-4 results in the inhibition of this enzyme, thereby affecting glucose metabolism. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, such as prolonged inhibition of inflammatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and glucose-modulating properties. At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different tissues. Understanding these mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Biological Activity

Overview

The compound (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine , with the molecular formula and a molecular weight of 201.27 g/mol, belongs to the class of pyrazole derivatives. These compounds have been recognized for their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Pyrazole derivatives like this compound exert their effects through various biochemical pathways:

- Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4), which is crucial in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models .

- Inflammatory Pathways : Pyrazole compounds have shown to modulate inflammatory responses by affecting pathways like NF-κB, which is vital for immune responses .

The compound interacts with several biomolecules, influencing cellular functions:

| Biochemical Property | Description |

|---|---|

| Enzyme Interaction | Inhibits DPP-4, impacting glucose metabolism. |

| Cell Signaling | Modulates NF-κB signaling pathway involved in inflammation. |

| Metabolic Pathways | Involved in various metabolic pathways including cytochrome P450 metabolism . |

Biological Activities

The biological activities of this compound can be summarized as follows:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. Studies have shown that certain derivatives exhibit better gastrointestinal tolerance compared to traditional anti-inflammatory drugs like phenylbutazone .

Anticancer Activity

Recent findings highlight the potential anticancer effects of pyrazole derivatives. For instance, specific derivatives have demonstrated cytotoxicity against various cancer cell lines such as MCF7 and A549, with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26.00 |

| Compound C | NCI-H460 | 0.07 |

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties against a range of pathogens, making them candidates for further development in treating infectious diseases .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazolone derivatives, including those similar to this compound. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced anti-inflammatory potency .

Case Study 2: Anticancer Potency

In another study focusing on anticancer activity, several pyrazole derivatives were screened against cancer cell lines. The results demonstrated significant cytotoxic effects, particularly highlighting one derivative with an IC50 value of 3.25 mg/mL against Hep2 cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-based methanamine derivatives exhibit significant structural diversity, with variations in substituents impacting their biological activity, solubility, and stability. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Preparation Methods

Pyrazole Ring Construction via Phenylhydrazine Condensation

A common starting point involves the condensation of β-dicarbonyl compounds (e.g., acetoacetyl derivatives) with phenylhydrazine to form the pyrazole core. This step typically proceeds under reflux in alcoholic solvents such as ethanol or ethoxyethanol, often in the presence of acid catalysts or water-retaining agents to drive the reaction to completion.

Functional Group Transformations for Aminomethyl Substitution

To introduce the methanamine substituent at the 5-position of the pyrazole ring, several approaches are used:

Reduction of ester or carboxylate groups on the pyrazole ring to alcohols, followed by conversion to amines via amination or reductive amination.

Direct substitution reactions on halogenated pyrazoles with amine nucleophiles.

Protection and deprotection strategies to manage amine functionalities during synthesis.

Use of Condensation Reagents and Cyclization Agents

Traditional methods employed phosphorous oxychloride or tetraphosphorus decasulfide as cyclizing agents for pyrazole formation, but these reagents are highly toxic and yield is often low, limiting industrial applicability.

More recent methods utilize less toxic condensation reagents such as Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent in the presence of organic bases like pyridine or triethylamine, improving yield and safety.

Detailed Preparation Methodologies

Two-Step Synthesis via Protected Intermediates (Based on Patent CN103275010A)

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation of compound IV (e.g., 1-acetoacetyl-4-substituted piperazine) with phenylhydrazine | Reflux in fatty alcohol (C12-C14 or C12-C18), presence of water-retaining agent (anhydrous sodium sulfate, copper sulfate, or magnesium sulfate) | Intermediate III obtained by solvent removal |

| 2 | Cyclization/condensation of Intermediate III with condensation reagent (Lawesson, Davy, Belleau, or Japanese reagent) and organic base (pyridine or triethylamine) in tetrahydrofuran (THF) | 40-60°C until reaction completion, pH neutralization, extraction, concentration | Compound II obtained with ~90% yield |

Subsequent deprotection and hydrogenation steps yield the target pyrazolyl amine with high purity and yield (~80-86%).

Alternative Process Using Phosphorous Oxychloride (WO2015063709A1)

| Step | Description | Conditions |

|---|---|---|

| 1 | Reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in methanesulfonic acid | Followed by cyclization with phosphorous oxychloride in pyridine |

| 2 | Deprotection with trifluoroacetic acid to yield pyrazolyl piperazine intermediate | |

| 3 | Purification via washing with aqueous sodium bicarbonate, acetic acid addition, cooling, filtration, and drying | Temperature controlled between 0°C to 110°C at various stages |

This method is more time-consuming and may lead to lower purity and yield compared to newer methods.

Reduction of Pyrazole Carboxylates to Amines

In related pyrazole syntheses, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are reduced by lithium aluminum hydride (LiAlH4) to corresponding alcohols, which can be further converted to amines. This approach could be adapted for synthesizing (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine by modifying the substituent at the 5-position.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Considerations

The use of less toxic condensation reagents improves environmental safety and scalability for industrial production.

Avoidance of phosphorous oxychloride and tetraphosphorus decasulfide reduces hazardous waste and improves overall process sustainability.

Water-retaining agents and controlled temperature management optimize reaction efficiency and product purity.

Purification steps involving aqueous washes, pH adjustments, and crystallization are critical for isolating high-purity pyrazolyl amines.

Hydrogenation using palladium on carbon under pressure is effective for deprotection and conversion to amine forms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine, and how is its purity validated?

- Synthesis : A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes, followed by functionalization of the pyrazole core. Ethyl groups are introduced via alkylation reagents like ethyl iodide under basic conditions .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and molecular structure. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹). Mass spectrometry validates molecular weight and fragmentation patterns .

Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

- Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental FTIR peaks with computational simulations (e.g., DFT) for functional group verification. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What are the primary biological screening assays for this compound in early-stage research?

- In Vitro Assays : Initial screens include enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) and receptor-binding assays (e.g., GPCRs). Cytotoxicity is assessed via MTT or resazurin assays on cell lines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for pyrazole functionalization?

- Methodology : Use density functional theory (DFT) to model reaction transition states and identify optimal catalysts or solvents. Molecular dynamics simulations predict solvent effects on reaction kinetics. For example, ethanol or DMF may enhance nucleophilic substitution rates in alkylation steps .

Q. What strategies address contradictory results in structure-activity relationship (SAR) studies of pyrazole derivatives?

- SAR Analysis : Perform multivariate statistical modeling (e.g., QSAR) to isolate substituent effects. Compare electronic (Hammett constants) and steric (Taft parameters) contributions of the ethyl and phenyl groups. Validate hypotheses via systematic synthesis of analogs with controlled substituent variations .

Q. How do molecular docking simulations elucidate the compound’s interaction with biological targets?

- Docking Protocol :

Target Selection : Identify proteins with known pyrazole affinity (e.g., COX-2, kinase enzymes).

Ligand Preparation : Optimize the compound’s 3D structure using energy minimization (e.g., AMBER force field).

Binding Site Analysis : AutoDock Vina or Schrödinger Glide predicts binding poses, with scoring functions prioritizing hydrogen bonding (amine to active site residues) and π-stacking (phenyl group interactions) .

Q. What advanced techniques resolve crystallographic ambiguities in pyrazole derivatives?

- Crystallography : Use SHELXL for high-resolution refinement, particularly for twinned crystals or disordered ethyl/phenyl groups. Employ synchrotron radiation to enhance data resolution. Validate thermal parameters with Hirshfeld surface analysis .

Methodological Challenges

Q. How to mitigate byproduct formation during N-alkylation of the pyrazole core?

- Optimization :

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency.

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound .

Q. What analytical approaches differentiate polymorphic forms of the compound?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.